molecular formula C12H22F3N3O3S B2643691 N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034296-11-0

N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2643691
CAS No.: 2034296-11-0
M. Wt: 345.38
InChI Key: JFOAZOVTWUWJQI-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Sulfonamides as Cyclisation Terminators Trifluoromethanesulfonic (triflic) acid effectively catalyzes 5-endo cyclisations of homoallylic sulfonamides, leading to the formation of pyrrolidines and facilitating cationic cascades for the efficient assembly of polycyclic systems. This method's efficiency is evident in its preferential formation of pyrrolidines and homopiperidines, even over piperidines, when tertiary carbocations are trapped, highlighting its potential in synthetic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).

Antioxidant Properties in Age-Related Diseases Compounds structurally related to N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide, particularly those possessing a free radical scavenger group, have shown promise as antioxidants. They protect various human cell lines against the deleterious effects of oxidative stress, implicating potential therapeutic applications in age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Antibacterial Activity Certain derivatives of this compound have demonstrated significant antibacterial activity. The incorporation of the sulfonamide structure, particularly in N,N-diethyl amide bearing benzenesulfonamide derivatives, has been reported to exhibit marked potency against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Advancements in Polymer Chemistry Derivatives of this compound have contributed to advancements in polymer chemistry. The utilization of these compounds in the synthesis of hyperbranched polymers, such as the hyperbranched polysulfone−amine, has been explored. These polymers exhibit solubility in various solvents and are formed through rapid reactions, suggesting applications in materials science (Yan & Gao, 2000).

Catalysis and Organic Synthesis Compounds related to this compound have shown utility in catalysis and organic synthesis. The ability of these compounds to act as Lewis basic catalysts for the hydrosilylation of N-aryl imines has been demonstrated, offering high yields and enantioselectivity for a wide range of substrates (Wang et al., 2006).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Properties

IUPAC Name

N,N-dimethyl-4-[(3,3,3-trifluoropropylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N3O3S/c1-17(2)11(19)18-6-3-10(4-7-18)9-16-22(20,21)8-5-12(13,14)15/h10,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOAZOVTWUWJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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